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molecular formula C13H14 B1199988 1-Isopropylnaphthalene CAS No. 6158-45-8

1-Isopropylnaphthalene

Cat. No. B1199988
M. Wt: 170.25 g/mol
InChI Key: PMPBFICDXLLSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04440957

Procedure details

These and other objects and advantages of the invention by the instant process comprises (1) alkylating naphthalene with propylene in the presence of a phosphoric acid catalyst supported on SiO2, at a temperature of 150°-280° C. and a pressure of 5-30 atm. using a mol ratio of 1/5 to 1/20 mol propylene per 1 mol of starting naphthalene, until in the reaction 45 to 65% of the naphthalene has been isopropylated and then without separating off the unreacted naphthalene, (2) further treating the alkylation mixture by heating it in the presence of a phosphoric acid catalyst supported on SiO2 under an inert gas pressure of 5 to 30 atm. to a temperature of 180° to 280° C. until substantially no more β-isopropylnaphthalene is formed from the α-isopropylnaphthalene. There is thereby obtained an isomeric mixture consisting of 90-95% of the β-isopropylnaphthalene isomer. Pure β-isopropylnaphthalene can be recovered from this isomeric reaction product by distillation and crystallization.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mol
Type
reactant
Reaction Step Four
Quantity
1 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH2:11]=[CH:12][CH3:13]>P(=O)(O)(O)O>[CH:12]([C:9]1[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH:6]=[CH:7][CH:8]=1)([CH3:13])[CH3:11]

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Four
Name
Quantity
20 mol
Type
reactant
Smiles
C=CC
Step Five
Name
Quantity
1 mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
supported on SiO2, at a temperature of 150°-280° C.
CUSTOM
Type
CUSTOM
Details
without separating off the unreacted naphthalene, (2)
ADDITION
Type
ADDITION
Details
further treating the alkylation mixture
TEMPERATURE
Type
TEMPERATURE
Details
by heating it in the presence of a phosphoric acid catalyst
CUSTOM
Type
CUSTOM
Details
supported on SiO2 under an inert gas pressure of 5 to 30 atm. to a temperature of 180° to 280° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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